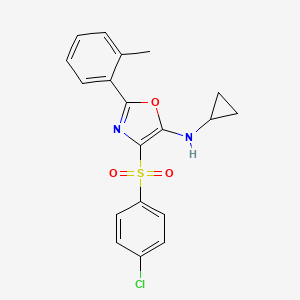

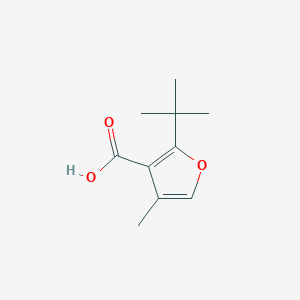

![molecular formula C18H19ClN4O2 B2896014 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide CAS No. 946268-61-7](/img/structure/B2896014.png)

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide” is a chemical compound with a complex structure. It contains an imidazo[1,2-b]pyridazine core, which is a type of fused bicyclic heterocycle . This core is substituted with a methoxy group at the 6-position and a 2-chloro-5-phenylpentanamide group at the 2-position .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been extensively studied . Common methods include the condensation of 2-aminopyridines with α-bromoketones . This reaction can be performed under microwave irradiation in a solvent- and catalyst-free environment, which offers advantages such as high yields, environmental friendliness, and simple workup .Molecular Structure Analysis

The molecular structure of “N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide” is quite complex due to the presence of multiple functional groups and a fused bicyclic core . The compound has a molecular formula of C21H17ClN4O2.Chemical Reactions Analysis

The chemical reactions involving “N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide” are likely to be complex due to its structural complexity. The imidazo[1,2-a]pyridine core is known to participate in a variety of reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in this area primarily focuses on the synthesis and characterization of imidazo[1,2-b]pyridazines and related compounds. For instance, Barlin et al. (1986) explored the synthesis of 3-alkoxy-6-halogeno-2-phenyl imidazo[1,2-b]pyridazines, demonstrating methods for preparing these compounds from relevant pyridazin-3-amines and arylglyoxals (Barlin, 1986). Such synthetic routes are crucial for developing new compounds with potential applications in various fields, including medicinal chemistry and materials science.

Potential Applications in Medicinal Chemistry

Imidazo[1,2-b]pyridazines have been investigated for their central nervous system (CNS) activities, with some derivatives synthesized and evaluated for their potential as CNS agents (Barlin et al., 1992). These studies suggest the potential of imidazo[1,2-b]pyridazine derivatives in developing new drugs targeting the CNS.

Optical and Material Science Applications

Imidazo[1,2-b]pyridazine derivatives have also been explored for their optical properties. Volpi et al. (2017) synthesized a series of diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their utility as low-cost emitters with large Stokes' shifts, suitable for applications in luminescent materials (Volpi et al., 2017). This research indicates the potential use of related compounds in the development of novel materials for optical applications.

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2/c1-3-4-5-17(24)21-14-10-12(6-7-13(14)19)15-11-23-16(20-15)8-9-18(22-23)25-2/h6-11H,3-5H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXIPLUGVDMLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

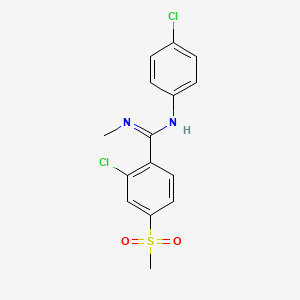

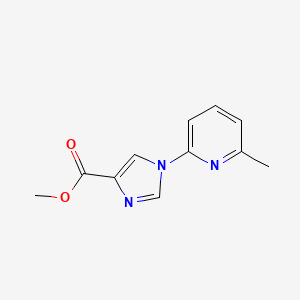

![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895932.png)

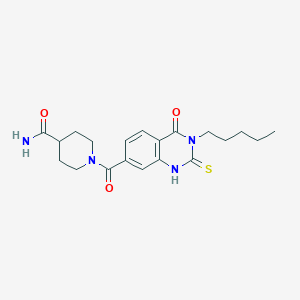

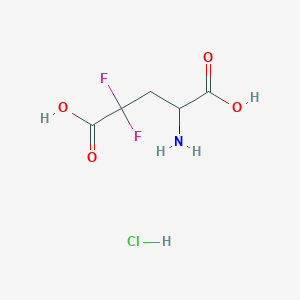

![7-[(4-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2895933.png)

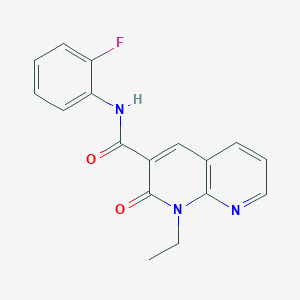

![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)

![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)